(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile
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Description
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile is a useful research compound. Its molecular formula is C28H20N2O5S and its molecular weight is 496.54. The purity is usually 95%.
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Scientific Research Applications
Spasmolytic Activities
The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile and its derivatives have been studied for their potential spasmolytic activities. A study by Naruto et al. (1982) synthesized several derivatives and examined their effects in vitro and in vivo, finding potent antispasmodic activities in certain analogues (Naruto et al., 1982).
Reactivity with Nitrile Oxides
Research by Kandeel and Youssef (2001) explored the reactions of related compounds with nitrile oxides. This study found that certain aroylmethylene-thiazolidines react with phenylnitrile oxides, yielding compounds of varied structures and proving the reactivity and utility of these molecules in synthetic chemistry (Kandeel & Youssef, 2001).
Catalytic Activity in Olefin Oxidation
The compound's derivatives have been used in dioxidovanadium(V) complexes, which demonstrate catalytic activity in the oxidation of olefins. Ghorbanloo et al. (2017) reported the synthesis of these complexes and their use as catalysts in the presence of hydrogen peroxide (Ghorbanloo et al., 2017).
Apoptosis Induction in Leukemia Cells
Another significant application is in inducing apoptosis in leukemia cells. A study by Repický et al. (2009) found that a derivative, AMBAN, induced programmed cell death in human leukemia cells through a mitochondrial/caspase-dependent pathway (Repický et al., 2009).
Photodynamic Therapy for Cancer Treatment
In the field of cancer therapy, particularly photodynamic therapy, derivatives of this compound have shown potential. Pişkin et al. (2020) synthesized a zinc phthalocyanine derivative with promising features for Type II photosensitizers in treating cancer (Pişkin et al., 2020).
Cytotoxic Activities Against Cancer Cell Lines
In vitro cytotoxic potency against cancer cell lines has also been a focus. Sa̧czewski et al. (2004) synthesized acrylonitriles substituted with various rings, testing them on human cancer cell lines and finding notable cytotoxic potency (Sa̧czewski et al., 2004).
Tubulin Inhibition in Cancer Therapy
Carta et al. (2011) identified a series of benzotriazol-1-yl acrylonitriles as potent tubulin inhibitors, which could play a role in cancer therapy (Carta et al., 2011).
Photophysical Properties and Viscosity Study
The photophysical properties and viscosity of similar chromophores were studied by Jachak et al. (2021), contributing to the understanding of intramolecular charge transfer characteristics (Jachak et al., 2021).
OLED Applications
Wang et al. (2001) investigated the use of related compounds in organic light-emitting diodes (OLEDs), demonstrating their potential in electronic applications (Wang et al., 2001).
Antibacterial and Antifungal Activities
Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including thiazoles, and evaluated their antibacterial and antifungal activities, indicating potential medical applications (Aly & El-Mohdy, 2015).
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenacyloxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O5S/c1-32-26-12-18(7-9-24(26)33-15-23(31)19-5-3-2-4-6-19)11-21(14-29)28-30-22(16-36-28)20-8-10-25-27(13-20)35-17-34-25/h2-13,16H,15,17H2,1H3/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLJFFFBASQLOB-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OCC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OCC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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